molecular formula C23H30N2O B13406665 N-[[1-(Dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethyl benzamide

N-[[1-(Dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethyl benzamide

Cat. No.: B13406665
M. Wt: 350.5 g/mol
InChI Key: BMXRRRIDMAIEKX-UHFFFAOYSA-N
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Description

N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide is a complex organic compound with a unique structure that combines a cyclopentyl ring, a dimethylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the dimethylamino group. The key steps include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Coupling with Benzamide: The final step involves coupling the cyclopentyl-dimethylamino intermediate with 2,6-dimethyl benzamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclopentyl derivatives.

Scientific Research Applications

N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The benzamide moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Dimethylamino)cyclohexylmethyl]-2,6-dimethyl benzamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-[1-(Dimethylamino)cyclopentylmethyl]-2,4-dimethyl benzamide: Similar structure but with different substitution on the benzamide ring.

Uniqueness

N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)

InChI Key

BMXRRRIDMAIEKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C

Origin of Product

United States

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